molecular formula C15H13F2NO B7638170 N-(2,6-dimethylphenyl)-3,5-difluorobenzamide

N-(2,6-dimethylphenyl)-3,5-difluorobenzamide

Cat. No. B7638170
M. Wt: 261.27 g/mol
InChI Key: MTKRNGFNULDODV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dimethylphenyl)-3,5-difluorobenzamide, also known as DFB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DFB belongs to the class of amide compounds and is synthesized through a multi-step process involving several chemical reactions.

Mechanism of Action

N-(2,6-dimethylphenyl)-3,5-difluorobenzamide exerts its anti-cancer effects by binding to the catalytic subunit of the proteasome, thereby inhibiting its activity. This leads to the accumulation of misfolded and damaged proteins within the cancer cells, ultimately resulting in cell death.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, N-(2,6-dimethylphenyl)-3,5-difluorobenzamide has also been shown to have anti-inflammatory and anti-oxidant properties. N-(2,6-dimethylphenyl)-3,5-difluorobenzamide has been shown to inhibit the production of inflammatory cytokines and reduce oxidative stress in cells.

Advantages and Limitations for Lab Experiments

N-(2,6-dimethylphenyl)-3,5-difluorobenzamide has several advantages for laboratory experiments, including its high potency and specificity for the proteasome. However, N-(2,6-dimethylphenyl)-3,5-difluorobenzamide also has limitations, including its low solubility in water and potential toxicity at high concentrations.

Future Directions

Several future directions for research on N-(2,6-dimethylphenyl)-3,5-difluorobenzamide include investigating its potential use in combination with other anti-cancer agents, exploring its effects on other cellular pathways, and developing more effective formulations for its delivery. Additionally, further studies are needed to fully understand the potential side effects and toxicity of N-(2,6-dimethylphenyl)-3,5-difluorobenzamide in vivo.

Synthesis Methods

The synthesis of N-(2,6-dimethylphenyl)-3,5-difluorobenzamide involves the reaction of 2,6-dimethylaniline and 3,5-difluorobenzoyl chloride in the presence of a catalyst such as triethylamine. The resulting product is then purified through recrystallization to obtain the final compound.

Scientific Research Applications

N-(2,6-dimethylphenyl)-3,5-difluorobenzamide has been extensively studied for its potential applications in cancer treatment. Several studies have shown that N-(2,6-dimethylphenyl)-3,5-difluorobenzamide exhibits potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, prostate cancer, and colon cancer. N-(2,6-dimethylphenyl)-3,5-difluorobenzamide has been shown to induce cell death in cancer cells by inhibiting the activity of the proteasome, a cellular complex responsible for degrading proteins.

properties

IUPAC Name

N-(2,6-dimethylphenyl)-3,5-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO/c1-9-4-3-5-10(2)14(9)18-15(19)11-6-12(16)8-13(17)7-11/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKRNGFNULDODV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dimethylphenyl)-3,5-difluorobenzamide

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